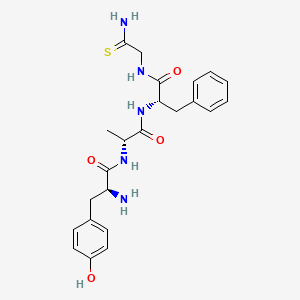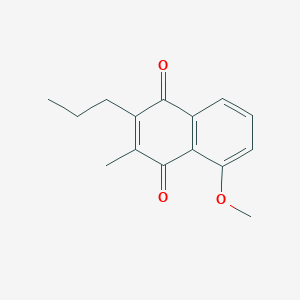
5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione is an organic compound with the molecular formula C15H16O3 . It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the alkylation of 5-methoxy-1,4-naphthoquinone with 3-methyl-2-propyl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the naphthalene ring.
科学的研究の応用
5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
5-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with distinct biological activities.
2-Methyl-1,4-naphthoquinone: A methylated analogue with different reactivity.
Uniqueness
5-Methoxy-3-methyl-2-propylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the propylnaphthalene moiety contributes to its overall stability and biological activity .
特性
CAS番号 |
80213-77-0 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
5-methoxy-3-methyl-2-propylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-4-6-10-9(2)14(16)13-11(15(10)17)7-5-8-12(13)18-3/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
ZBRJUDKXLQVSKN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
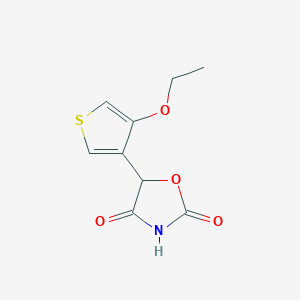
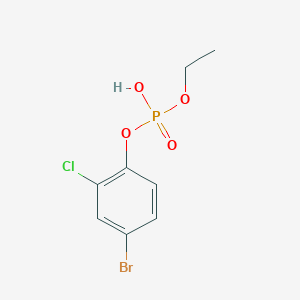
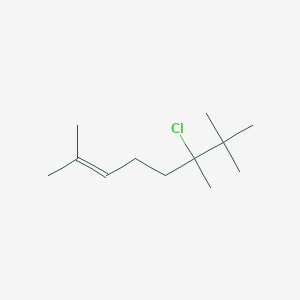
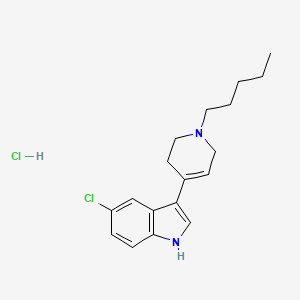
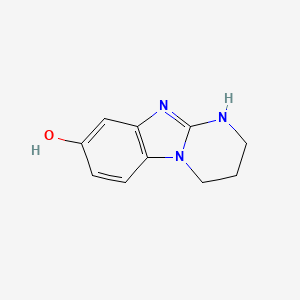
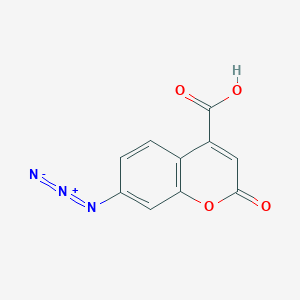
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
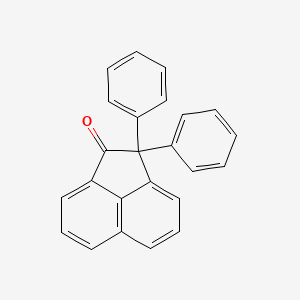
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
